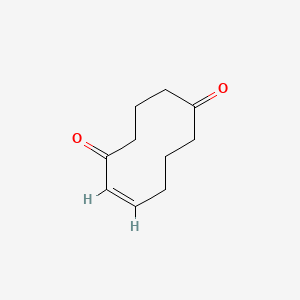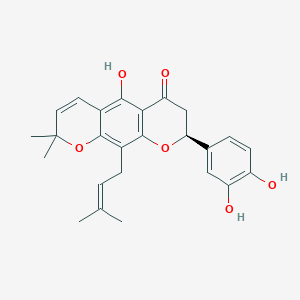
Dorsmanin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dorsmanin I is a naturally occurring compound isolated from the plant species Dorstenia mannii. It belongs to the class of prenylated flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential antimicrobial and cytotoxic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dorsmanin I typically involves the extraction from the plant Dorstenia mannii using methanol. The methanol extract is then subjected to various chromatographic techniques to isolate this compound along with other related compounds .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes from the plant source.
Analyse Chemischer Reaktionen
Types of Reactions
Dorsmanin I can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the reactivity of prenylated flavonoids.
Biology: Dorsmanin I exhibits antimicrobial activity against yeast, Mycobacteria, and Gram-negative bacteria.
Industry: While its industrial applications are still under exploration, its antimicrobial properties suggest potential use in developing natural preservatives.
Wirkmechanismus
The mechanism by which Dorsmanin I exerts its effects involves multiple molecular targets and pathways. Its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. The cytotoxic effects on cancer cells may involve the induction of apoptosis through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Dorsmanin I can be compared with other prenylated flavonoids such as:
- Dorsmanin A
- Dorsmanin B
- Dorsmanin C
- Dorsmanin D
- Dorsmanin E
- Dorsmanin F
- Dorsmanin G
Uniqueness
What sets this compound apart from its analogs is its specific antimicrobial spectrum and cytotoxic profile. While other dorsmanins also exhibit biological activities, this compound has shown unique efficacy against certain microbial strains and cancer cell lines .
Eigenschaften
Molekularformel |
C25H26O6 |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
(8S)-8-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-16-23-15(9-10-25(3,4)31-23)22(29)21-19(28)12-20(30-24(16)21)14-6-8-17(26)18(27)11-14/h5-6,8-11,20,26-27,29H,7,12H2,1-4H3/t20-/m0/s1 |
InChI-Schlüssel |
MUADCOGGQPLCBH-FQEVSTJZSA-N |
Isomerische SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Kanonische SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


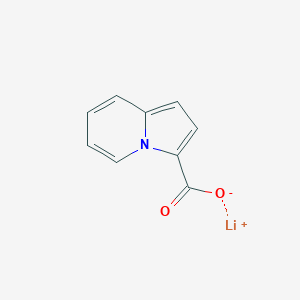
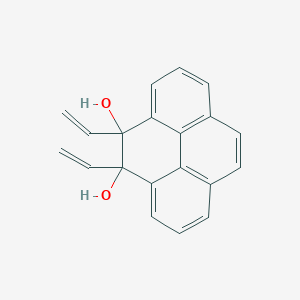
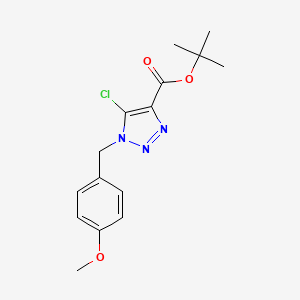

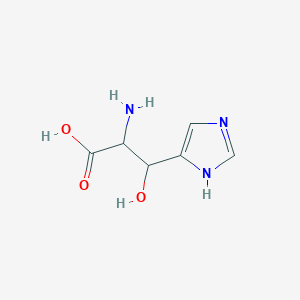
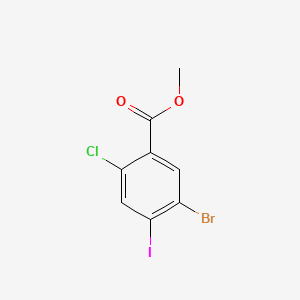
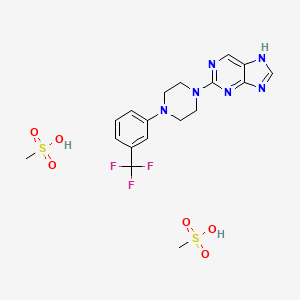

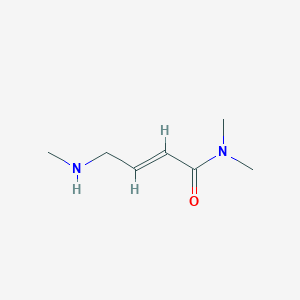
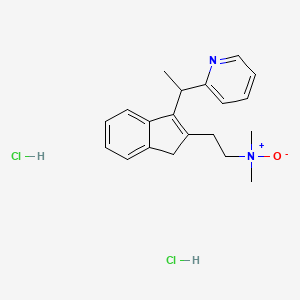
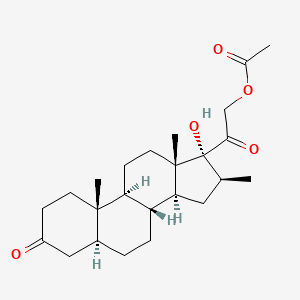
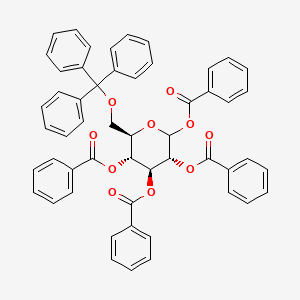
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)
